molecular formula C18H18N4O2S2 B270247 7-methoxy-3-[2-(7-methoxy-2H-1,4-benzothiazin-3-yl)hydrazino]-2H-1,4-benzothiazine

7-methoxy-3-[2-(7-methoxy-2H-1,4-benzothiazin-3-yl)hydrazino]-2H-1,4-benzothiazine

Cat. No. B270247
M. Wt: 386.5 g/mol
InChI Key: GCTYUAQVENROHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methoxy-3-[2-(7-methoxy-2H-1,4-benzothiazin-3-yl)hydrazino]-2H-1,4-benzothiazine is a compound that has been of interest to the scientific community due to its potential applications in research. This compound is a benzothiazine derivative that has been synthesized through various methods, and it has been found to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 7-methoxy-3-[2-(7-methoxy-2H-1,4-benzothiazin-3-yl)hydrazino]-2H-1,4-benzothiazine is not fully understood. However, it has been found to inhibit the growth of certain microorganisms and tumor cells by interfering with their metabolic processes. Additionally, this compound has been found to scavenge free radicals and reduce inflammation.
Biochemical and Physiological Effects
The compound 7-methoxy-3-[2-(7-methoxy-2H-1,4-benzothiazin-3-yl)hydrazino]-2H-1,4-benzothiazine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain microorganisms, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has been found to have antitumor effects, inhibiting the growth of tumor cells in vitro. It has also been found to have antioxidant and anti-inflammatory effects, which could be useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 7-methoxy-3-[2-(7-methoxy-2H-1,4-benzothiazin-3-yl)hydrazino]-2H-1,4-benzothiazine in lab experiments is its antimicrobial and antitumor properties. This compound could be useful in the study of various diseases and could potentially lead to the development of new treatments. However, one limitation of using this compound is its limited solubility in water, which could make it difficult to use in certain experiments.

Future Directions

There are several future directions for research related to 7-methoxy-3-[2-(7-methoxy-2H-1,4-benzothiazin-3-yl)hydrazino]-2H-1,4-benzothiazine. One area of interest is the study of its potential as an antioxidant and anti-inflammatory agent in the treatment of various diseases. Additionally, further research could be done to investigate its mechanism of action and potential applications in the study of microbial and tumor growth. Finally, research could be done to improve its solubility in water, which could make it more useful in lab experiments.

Synthesis Methods

The synthesis of 7-methoxy-3-[2-(7-methoxy-2H-1,4-benzothiazin-3-yl)hydrazino]-2H-1,4-benzothiazine has been achieved through various methods. One such method involves the reaction of 2-amino-6-methoxybenzothiazine with 2-chloro-N-(7-methoxy-2H-1,4-benzothiazin-3-yl)acetamide in the presence of a base. The resulting product is then treated with hydrazine hydrate to yield the final compound.

Scientific Research Applications

The compound 7-methoxy-3-[2-(7-methoxy-2H-1,4-benzothiazin-3-yl)hydrazino]-2H-1,4-benzothiazine has potential applications in scientific research. It has been found to have antimicrobial and antitumor properties, and it has been used in studies related to these areas. Additionally, this compound has been found to have antioxidant and anti-inflammatory effects, which could be useful in the study of various diseases.

properties

Product Name

7-methoxy-3-[2-(7-methoxy-2H-1,4-benzothiazin-3-yl)hydrazino]-2H-1,4-benzothiazine

Molecular Formula

C18H18N4O2S2

Molecular Weight

386.5 g/mol

IUPAC Name

1,2-bis(7-methoxy-2H-1,4-benzothiazin-3-yl)hydrazine

InChI

InChI=1S/C18H18N4O2S2/c1-23-11-3-5-13-15(7-11)25-9-17(19-13)21-22-18-10-26-16-8-12(24-2)4-6-14(16)20-18/h3-8H,9-10H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

GCTYUAQVENROHB-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C(CS2)NNC3=NC4=C(C=C(C=C4)OC)SC3

Canonical SMILES

COC1=CC2=C(C=C1)N=C(CS2)NNC3=NC4=C(C=C(C=C4)OC)SC3

Origin of Product

United States

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